BenchChemオンラインストアへようこそ!

2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Structure–Activity Relationship Halogen bonding CB2 receptor ligand design

2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9, PubChem CID is a fully synthetic indolizine-1-carboxamide derivative bearing a 2-amino group, a 3-(4-nitrobenzoyl) substituent, and an N-(3-chloro-4-methylphenyl) carboxamide side chain. It belongs to a broader class of 2-amino-3-(nitrobenzoyl)indolizine-1-carboxamides, several close analogs of which have been reported as selective agonists of the cannabinoid receptor type 2 (CB2).

Molecular Formula C23H17ClN4O4
Molecular Weight 448.86
CAS No. 903281-88-9
Cat. No. B2417642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
CAS903281-88-9
Molecular FormulaC23H17ClN4O4
Molecular Weight448.86
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C23H17ClN4O4/c1-13-5-8-15(12-17(13)24)26-23(30)19-18-4-2-3-11-27(18)21(20(19)25)22(29)14-6-9-16(10-7-14)28(31)32/h2-12H,25H2,1H3,(H,26,30)
InChIKeyLEBMTMHRFOGODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9): Structural and Physicochemical Baseline for Procurement


2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9, PubChem CID 18576455) is a fully synthetic indolizine-1-carboxamide derivative bearing a 2-amino group, a 3-(4-nitrobenzoyl) substituent, and an N-(3-chloro-4-methylphenyl) carboxamide side chain [1]. It belongs to a broader class of 2-amino-3-(nitrobenzoyl)indolizine-1-carboxamides, several close analogs of which have been reported as selective agonists of the cannabinoid receptor type 2 (CB2) . The compound has a molecular weight of 448.9 g/mol, a computed XLogP3 of 5.7, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 122 Ų, reflecting a moderately lipophilic, drug-like profile with limited aqueous solubility [1]. No published quantitative biological activity data exist for this specific compound as of the search date; all downstream differentiation claims rest on structural comparison with the closest commercially available analogs and class-level inference from the indolizine-1-carboxamide series.

Why Generic Substitution Fails for 2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9)


Within the 2-amino-3-(nitrobenzoyl)indolizine-1-carboxamide chemotype, even single-atom changes to the N-aryl carboxamide substituent or the position of the nitro group on the benzoyl ring can profoundly alter receptor subtype selectivity, binding affinity, and functional activity [1]. The target compound uniquely combines a 3-chloro-4-methylphenyl group on the carboxamide nitrogen with a 4-nitrobenzoyl group at position 3 of the indolizine core [2]. The closest purchasable analogs—2-amino-N-(3,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903312-65-2), which replaces the chlorine atom with a methyl group, and 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-09-4), which lacks both the chlorine and shifts the nitro group to the meta position—differ in computed lipophilicity, hydrogen-bonding capacity, and steric/electronic profile . The chlorine atom introduces a distinctive halogen-bond donor and alters the electron density of the adjacent aromatic ring, parameters known to modulate CB2 receptor affinity and selectivity in related indole-carboxamide cannabinoid series [1]. Consequently, this compound cannot be assumed interchangeable with any single in-class analog for structure–activity relationship (SAR) studies or receptor-binding campaigns without experimental verification.

Quantitative Differentiation Evidence for 2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9) Relative to Closest Analogs


Halogen-Substituent Differentiation: Chlorine vs. Methyl on the N-Aryl Carboxamide Ring

The target compound carries a chlorine atom at the 3-position of the N-(4-methylphenyl) carboxamide ring, whereas the closest purchasable analog CAS 903312-65-2 bears a methyl group at the equivalent position . The chlorine atom increases the computed XLogP3 from an estimated ~4.9 (3,4-dimethylphenyl analog) to 5.7 for the target compound, representing a ΔlogP of approximately +0.8 units and indicating substantially higher lipophilicity [1]. In cannabinoid CB2 agonist SAR, halogen substitution on the N-aryl ring has been shown to modulate binding affinity by up to 10-fold through both steric and electronic effects; the chlorine atom also introduces a sigma-hole that can function as a halogen-bond acceptor in protein–ligand interactions, a feature absent in the purely methyl-substituted analog [2]. No direct head-to-head CB2 binding data are available for either compound.

Structure–Activity Relationship Halogen bonding CB2 receptor ligand design

Nitro Group Positional Isomerism: 4-Nitrobenzoyl vs. 3-Nitrobenzoyl in Indolizine-1-Carboxamides

The target compound features a 4-nitrobenzoyl (para-nitro) group at position 3 of the indolizine core, whereas the well-characterized CB2-selective agonist 2-amino-N-(4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS 903279-09-4) bears a 3-nitrobenzoyl (meta-nitro) group . The para-nitro substitution withdraws electron density from the benzoyl carbonyl via resonance, altering the electrophilicity of the ketone and the conformational preference of the benzoyl-indolizine dihedral angle compared to the meta-nitro isomer. In the broader indolizine CB2 agonist class, regioisomeric shifts of the nitro group have been associated with differential CB2 vs. CB1 selectivity and functional activity profiles, although no published quantitative comparison between these two specific compounds exists [1].

Positional isomer differentiation Regioisomeric SAR CB2 cannabinoid receptor

Combined Chloro + Methyl Substitution vs. Mono-Substituted N-Aryl Analogs: Physicochemical Property Vector Differentiation

The target compound incorporates a 3-chloro-4-methylphenyl group that simultaneously provides a hydrophobic methyl group, an electron-withdrawing chlorine, and a meta-substitution pattern, whereas simpler analogs such as 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide (unsubstituted phenyl) or N-(4-fluorophenyl) analogs contain only a single substituent . Computed properties for the target compound (MW = 448.9 Da, TPSA = 122 Ų, HBD = 2, HBA = 5, RotB = 4) place it near the upper boundary of typical oral drug-likeness filters (e.g., Lipinski, Veber) while still within the permissible range for CNS-penetrant CB2 ligands [1]. The dual chloro + methyl substitution pattern generates a distinct three-dimensional electrostatic potential surface compared to mono-substituted or unsubstituted N-phenyl analogs, creating a unique molecular recognition profile that cannot be replicated by any single commercially available in-class compound .

Multiparameter optimization Ligand efficiency Drug-likeness profiling

Benzoyl Substituent Differentiation: 4-Nitrobenzoyl vs. 4-Methylbenzoyl and 4-Fluorobenzoyl in the Same N-Aryl Series

Within the series sharing the identical N-(3-chloro-4-methylphenyl) carboxamide side chain, the target compound is the only analog carrying a 4-nitrobenzoyl group at position 3 of the indolizine [1]. The closest purchasable comparators with the same N-aryl group—CAS 898417-65-7 (4-methylbenzoyl) and CAS 898417-68-0 (4-fluorobenzoyl)—replace the strongly electron-withdrawing nitro group with an electron-donating methyl group or a moderately electron-withdrawing fluorine atom, respectively . The nitro group reduces the electron density of the indolizine core via both inductive and resonance effects, can participate in hydrogen-bonding interactions with receptor residues, and serves as a bioreducible prodrug handle (nitro → amine reduction) that the methyl and fluoro analogs lack entirely [2]. In cannabinoid receptor pharmacology, the presence of a nitro group on the benzoyl moiety has been associated with altered CB2/CB1 selectivity profiles in related indole-carboxamide series, although no quantitative data are published for this specific pair [2].

Pharmacophore variation Electron-withdrawing group effects Indolizine CB2 ligand optimization

Recommended Research Application Scenarios for 2-Amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903281-88-9)


CB2 Cannabinoid Receptor Structure–Activity Relationship (SAR) Probe: Halogen Substituent Effects

The compound is best deployed as a halogen-containing analog in a matrix of N-aryl-substituted 2-amino-3-(4-nitrobenzoyl)indolizine-1-carboxamides to systematically probe the contribution of the 3-chloro substituent to CB2 receptor binding affinity and selectivity. By comparing radioligand displacement data (e.g., [³H]CP-55,940 competition binding at human CB2 and CB1 receptors expressed in CHO or HEK293 cell membranes) for the target compound against its 3,4-dimethylphenyl analog (CAS 903312-65-2) and 4-methylphenyl analog (CAS 903279-09-4), researchers can isolate the energetic contribution of the chlorine atom [1][2].

Regioisomeric Nitrobenzoyl Pharmacophore Mapping in Indolizine CB2 Agonists

This compound uniquely combines a para-nitrobenzoyl group with a chloro-methylphenyl carboxamide side chain. Pairing it with the corresponding meta-nitrobenzoyl analog (e.g., 2-amino-N-(3-chloro-4-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, if synthesized or sourced) enables head-to-head evaluation of how the nitro group position modulates CB2 receptor activation, β-arrestin recruitment bias, and off-rate kinetics in functional assays (cAMP, β-arrestin recruitment, or GTPγS binding) [1].

Bioreductive Prodrug Concept Evaluation: Nitro-to-Amine Activation in Cellular Models

The 4-nitrobenzoyl moiety can undergo intracellular nitroreductase-mediated reduction to the corresponding 4-aminobenzoyl metabolite. This compound can serve as a tool to test whether indolizine-1-carboxamide CB2 ligands with a nitro group exhibit hypoxia-selective activation or altered cellular potency due to bioreductive metabolism, using comparative viability or reporter assays under normoxic vs. hypoxic (1% O₂) conditions in immune cell lines (e.g., RAW 264.7 macrophages) [1][2].

Physicochemical Property Benchmarking in CNS Drug-Likeness Optimization Campaigns

With a computed XLogP3 of 5.7, TPSA of 122 Ų, and molecular weight of 448.9 Da, the compound sits at the upper boundary of CNS drug-like space but remains within favorable limits for CB2-targeted peripheral or CNS applications [1]. It is useful as a reference compound in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 permeability/efflux assays to benchmark how incremental increases in lipophilicity and halogenation affect membrane permeation and P-glycoprotein efflux ratio relative to less lipophilic indolizine-1-carboxamide analogs [1].

Quote Request

Request a Quote for 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.